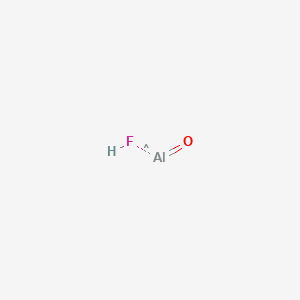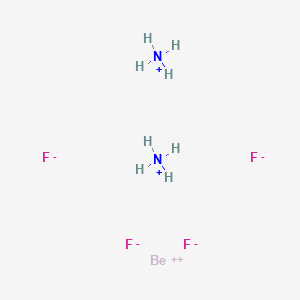
Ferrovanadium
Overview
Description
Ferrovanadium is a ferroalloy composed of iron and vanadium . The compound has more iron than vanadium, and the amount of vanadium present determines its grade . Ferrovanadium is manufactured through smelting and involves heating various additives, iron, and vanadium oxide in an electric arc furnace . It is primarily used in steel production because of its capacity to enhance the metal’s hardness, resistance, and strength .
Synthesis Analysis
High-quality ferrovanadium nitride was fabricated using the raw materials of Fe 3 O 4, V 2 O 5, and graphite via the carbothermal reduction nitridation method . This method shortens the production process of ferrovanadium nitride by avoiding the preparation of ferrovanadium . Another study conducted comprehensive and systematic experiments to optimize the process conditions for producing a vanadium nitride alloy from the starting materials (V 2 O 5 and Fe 2 O 3) .
Chemical Reactions Analysis
Ferrovanadium is used in the chemical industry to boost various chemical processes . Its catalytic properties facilitate chemical reactions, which reduce energy consumption and improve their efficiency . It is used to produce different chemical compounds, including sulfuric acid and phthalic anhydride . The main amount of ferrovanadium is obtained by reduction of V 2 O 5 with silicon ferrosilicon and aluminum in the presence of lime .
Physical And Chemical Properties Analysis
Ferrovanadium is a grayish silver semi-metallic crystalline solid . It is insoluble in water . The density varies by composition . The melting point is 1,480 °C . The chemical formula is FeV and the molar mass is 106.786 g/mol .
Scientific Research Applications
Ferrovanadium Smelting and Computational Thermodynamics :
- Topic : Understanding ferrovanadium smelting through computational thermodynamics modeling.
- Key Insights : The study discusses the aluminothermic reduction of vanadium oxides and the use of a computational thermodynamics model to predict the composition of ferrovanadium and waste slag, revealing insights into the recovery and composition of ferrovanadium (Swinbourne, Richardson, & Cabalteja, 2016).
Recondensation of Ferrovanadium :
- Topic : Plasmachemical recondensation of ferrovanadium powders in a low-temperature plasma.
- Key Insights : The study synthesized nanocrystalline and ultradispersed ferrovanadium compositions and characterized them using various analytical methods (Luzhkova et al., 2015).
Ferrovanadium Nitride in Steel Production :
- Topic : Reduction and nitridation of iron/vanadium oxides by ammonia gas for preparing FeV45N alloy.
- Key Insights : The study emphasizes the superior properties of steel micro-alloyed with ferrovanadium nitride, especially in construction and aircraft components. It also discusses a novel method for preparing ferrovanadium nitride (Liu, Wang, You, & Lv, 2020).
High-Quality Ferrovanadium Nitride Synthesis :
- Topic : Synthesis of high-quality ferrovanadium nitride by carbothermal reduction nitridation method.
- Key Insights : The study proposes an efficient method to fabricate ferrovanadium nitride, optimizing factors like C/O molar ratio and reaction temperature (Zhou, Wang, Chou, & Zhang, 2020).
Analytical Methods for Ferrovanadium :
- Topic : Analytical system for analyzing ferrovanadium using spark ablation coupled with inductively coupled plasma atomic emission spectrometry.
- Key Insights : The study focuses on developing an accurate method for analyzing ferrovanadium, using a medium-voltage spark and a high-frequency remelting system (Coedo, López, Cobo, & Baquero, 1992).
Ferrovanadium in Aluminothermic Reduction :
- Topic : The preparation of ferroboron and ferrovanadium by open aluminothermic reduction.
- Key Insights : This research describes the production processes for ferroboron and ferrovanadium from indigenous resources, examining factors like charge composition and flux use (Yücel, Çınar, Addemir, & Tekin, 1996).
Mechanism of Action
Future Directions
The global ferrovanadium market is expected to reach a valuation of US$ 3,901.1 million in 2023 . The overall sales of ferrovanadium products are projected to record a CAGR of 4.7% between 2023 and 2033, totaling around US$ 6,175.2 million by the end of 2033 . The rise in demand for heat-resistant tools in the medical industry and heavy construction has also increased opportunities for ferrovanadium market vendors .
properties
IUPAC Name |
iron;vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXOJQQRXBVKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V].[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565580 | |
| Record name | Iron--vanadium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark, odorless particulate dispersed in air. [Note: Ferrovanadium metal is an alloy usually containing 50-80% vanadium.]; [NIOSH], Dark, odorless particulate dispersed in air., Dark, odorless particulate dispersed in air. [Note: Ferrovanadium metal is an alloy usually containing 50-80% vanadium.] | |
| Record name | Ferrovanadium dust | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FERROVANADIUM (DUST) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/185 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ferrovanadium dust | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble | |
| Record name | Ferrovanadium dust | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) | |
| Record name | FERROVANADIUM (DUST) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/185 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ferrovanadium dust | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS RN |
11147-86-7, 12604-58-9, 76797-74-5 | |
| Record name | Iron alloy, nonbase, Fe,V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11147-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrovanadium alloy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012604589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron--vanadium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium alloy, base, V,C,Fe (Ferrovanadium) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROVANADIUM (DUST) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/185 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Vanadium 1274 ° F, 2696-2768 °F | |
| Record name | Ferrovanadium dust | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FERROVANADIUM (DUST) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/185 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ferrovanadium dust | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















